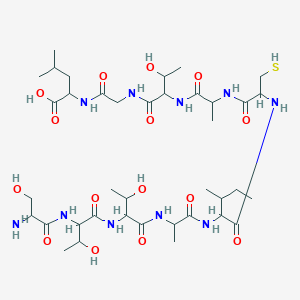
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH is a deubiquitinating enzyme that plays a crucial role in the regulation of protein ubiquitination. Ubiquitination is a post-translational modification where ubiquitin molecules are attached to a substrate protein, influencing its stability, activity, and localization. This compound specifically removes ubiquitin from histone proteins H2A and H2B, thereby regulating various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ubiquitin specific protease 3 fragment typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of ubiquitin specific protease 3 fragment follows similar principles but on a larger scale. Fermentation tanks are used to culture the host cells, and downstream processing involves cell lysis, protein extraction, and purification using high-performance liquid chromatography (HPLC) or other advanced purification methods .
化学反応の分析
Types of Reactions: H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH primarily undergoes hydrolysis reactions, where it cleaves the isopeptide bond between ubiquitin and the substrate protein. This reaction is facilitated by the enzyme’s catalytic domain, which contains a cysteine residue that acts as a nucleophile .
Common Reagents and Conditions: The hydrolysis reaction typically requires a buffer solution with a pH range of 7.0 to 8.0, containing reducing agents such as dithiothreitol (DTT) to maintain the enzyme’s active site in a reduced state. The reaction is carried out at physiological temperatures (37°C) to mimic cellular conditions .
Major Products: The primary product of the hydrolysis reaction is free ubiquitin and the deubiquitinated substrate protein. These products can be further analyzed using mass spectrometry or Western blotting techniques to confirm the removal of ubiquitin .
科学的研究の応用
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of ubiquitination and deubiquitination, providing insights into protein regulation and stability.
Biology: The enzyme is crucial for understanding cellular processes such as DNA repair, cell cycle regulation, and signal transduction.
作用機序
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH exerts its effects by specifically recognizing and binding to ubiquitinated histone proteins H2A and H2B. The enzyme’s catalytic domain contains a cysteine residue that attacks the isopeptide bond between ubiquitin and the substrate, leading to the release of free ubiquitin. This deubiquitination process regulates various cellular pathways, including chromatin remodeling, gene expression, and DNA damage response .
類似化合物との比較
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH is part of a larger family of deubiquitinating enzymes known as ubiquitin specific proteases. Similar compounds include:
Ubiquitin specific protease 7 (USP7): Involved in the regulation of the p53 tumor suppressor pathway.
Ubiquitin specific protease 14 (USP14): Plays a role in proteasome function and protein degradation.
Ubiquitin specific protease 9X (USP9X): Implicated in cell signaling and apoptosis.
What sets ubiquitin specific protease 3 fragment apart is its specific activity towards histone proteins H2A and H2B, making it a unique tool for studying chromatin dynamics and gene regulation .
特性
分子式 |
C38H68N10O15S |
|---|---|
分子量 |
937.07 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















